molecular formula C13H11N3OS B11858895 6-Ethyl-2-(3-pyridinyl)thieno(2,3-d)pyrimidin-4-ol CAS No. 77373-44-5

6-Ethyl-2-(3-pyridinyl)thieno(2,3-d)pyrimidin-4-ol

Cat. No.: B11858895
CAS No.: 77373-44-5
M. Wt: 257.31 g/mol
InChI Key: UFWKGVAWQARHRV-UHFFFAOYSA-N
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Description

6-Ethyl-2-(3-pyridinyl)thieno(2,3-d)pyrimidin-4-ol is a heterocyclic compound with a molecular formula of C13H11N3OS and a molecular weight of 257.311. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is fused with a pyridine ring and an ethyl group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-(3-pyridinyl)thieno(2,3-d)pyrimidin-4-ol typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method includes the reaction of 2-aminothiophene with ethyl acetoacetate and 3-pyridinecarboxaldehyde under acidic conditions to form the desired thieno[2,3-d]pyrimidine core . The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-(3-pyridinyl)thieno(2,3-d)pyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Ethyl-2-(3-pyridinyl)thieno(2,3-d)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-(3-pyridinyl)thieno(2,3-d)pyrimidin-4-ol
  • 6-Propyl-2-(3-pyridinyl)thieno(2,3-d)pyrimidin-4-ol
  • 6-Butyl-2-(3-pyridinyl)thieno(2,3-d)pyrimidin-4-ol

Uniqueness

6-Ethyl-2-(3-pyridinyl)thieno(2,3-d)pyrimidin-4-ol is unique due to the presence of the ethyl group at the 6th position, which influences its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

CAS No.

77373-44-5

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

6-ethyl-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H11N3OS/c1-2-9-6-10-12(17)15-11(16-13(10)18-9)8-4-3-5-14-7-8/h3-7H,2H2,1H3,(H,15,16,17)

InChI Key

UFWKGVAWQARHRV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(S1)N=C(NC2=O)C3=CN=CC=C3

Origin of Product

United States

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